molecular formula C10H13NO2 B1285874 8-Methoxychroman-4-amine CAS No. 747390-79-0

8-Methoxychroman-4-amine

Katalognummer: B1285874
CAS-Nummer: 747390-79-0
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: YPYXECSRHOYDPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxychroman-4-amine is a chiral chroman-4-one derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The chroman-4-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active natural and synthetic compounds . This specific amine-functionalized analog is of significant interest for the design and synthesis of novel lead compounds, particularly in the exploration of new therapeutic agents . Researchers utilize this compound as a key intermediate in the development of molecules with potential pharmacological activities. Chroman-4-one analogs have demonstrated a wide spectrum of bioactivities in scientific studies, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The amine group at the 4-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. Key Research Applications: • Medicinal Chemistry: Serves as a synthetic intermediate for the development of novel chromanone-based therapeutics . • Drug Discovery: Used as a building block to create analogs for high-throughput screening against various biological targets . • Chemical Biology: Useful as a precursor for probes that study protein interactions or enzymatic activity. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Handle with appropriate personal protective equipment, including gloves and safety goggles, in accordance with good laboratory practices. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Eigenschaften

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYXECSRHOYDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

8-Methoxychroman-4-amine plays a significant role in biochemical reactions due to its unique structure, which includes both amine and methoxy functional groups. These groups enable the compound to interact with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to form complexes with metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), which can influence its biochemical activity . These interactions often involve coordination through the nitrogen atom of the amine group and the oxygen atom of the methoxy group, affecting the compound’s reactivity and stability.

Cellular Effects

This compound has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of chroman-4-one, a related compound, have shown antiparasitic activity by targeting specific enzymes such as pteridine reductase-1 . Although specific studies on this compound are limited, it is likely that it exhibits similar effects on cellular functions due to its structural similarity.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, potentially inhibiting or activating their functions. For instance, chroman-4-one analogs have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . This compound may exert its effects through similar binding interactions, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on related compounds have shown that their activity can vary depending on the duration of exposure and environmental conditions . It is essential to consider these temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome . It is important to determine the optimal dosage to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s structure allows it to participate in biochemical reactions that affect metabolic flux and metabolite levels. For instance, chroman-4-one derivatives have been shown to interact with enzymes involved in oxidative stress and inflammation . Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, related compounds have been shown to be transported across cell membranes and distributed to specific cellular compartments . Studying the transport and distribution of this compound can provide insights into its biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, chroman-4-one derivatives have been shown to localize to peroxisomes and participate in metabolic processes . Understanding the subcellular localization of this compound can help elucidate its role in cellular functions.

Biologische Aktivität

8-Methoxychroman-4-amine is a compound belonging to the chroman class, characterized by its unique structural features that include a methoxy group at the 8-position and an amino group at the 4-position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Structural Characteristics : The presence of both a methoxy group and an amino group contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors on cell membranes, influencing various signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, which can lead to therapeutic effects.
  • Gene Expression Modulation : The compound may alter the expression of genes associated with critical biological functions, including apoptosis and cell cycle regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds in this class could effectively inhibit Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on their structural modifications.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce cytotoxic effects in cancer cell lines, such as human esophageal squamous cell carcinoma (KYSE-510). The mechanism involves G2/M cell cycle arrest and apoptosis, mediated through upregulation of p21 and downregulation of cyclin B1 .

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cells :
    • A study assessed the cytotoxicity of this compound on KYSE-510 cells using MTT assays, revealing a dose-dependent response with significant cell death at higher concentrations. Flow cytometry analysis confirmed apoptosis as a primary mechanism of action .
  • Antimicrobial Activity Testing :
    • In another study, various derivatives of chroman compounds, including this compound, were tested against bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
(S)-6-Fluoro-8-methoxychroman-4-amineFluorine substitution at the 6-positionEnhanced reactivity and potential for different biological activity
7-Methoxychroman-4-amine hydrochlorideHydrochloride salt formSolubility improvements for pharmacological applications
6-Chloro-8-methoxychroman-4-amineChlorine substitution at the 6-positionExhibits distinct antimicrobial properties

Wissenschaftliche Forschungsanwendungen

Chemistry

8-Methoxychroman-4-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including:

  • Oxidation : Can form ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction : Can be reduced to its amine derivatives using hydrogenation catalysts.
  • Substitution : The amine group can participate in nucleophilic substitution reactions.

Biology

This compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
  • Neuroprotective Effects : Inhibits enzymes like acetylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against cancer cell lines (e.g., SK-LU-1, HepG2, MCF7) with IC50 values ranging from approximately 11 to 14 µM.
  • Neurological Disorders : Investigated for its role in modulating pathways relevant to neurodegenerative diseases.

Cytotoxicity Against Tumor Cells

A study evaluated the cytotoxic effects of several chroman derivatives, including this compound, on human tumor cell lines. The results indicated notable cytotoxicity comparable to established chemotherapeutic agents.

Neuroprotective Mechanism

In models focusing on Alzheimer's disease, derivatives of this compound were shown to significantly inhibit Aβ aggregation. This property suggests potential applications in developing multi-target drugs for neurodegenerative diseases.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group undergoes alkylation via borrowing hydrogen (BH) mechanisms, particularly in the presence of iron-based catalysts. This method avoids traditional alkylation routes requiring pre-activated substrates:

Reagents/ConditionsProductYieldReference
Fe catalyst, alcohols (e.g., pentanol), 130°CN-alkylated derivatives (e.g., N-pentyl-8-methoxychroman-4-amine)74–91%

Mechanistic Insights :

  • The reaction proceeds via dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amine.
  • Subsequent reduction by the catalyst regenerates the active species, enabling monoalkylation with high selectivity .

CO<sub>2</sub> Capture and Carbamate Formation

The amine group reacts with CO<sub>2</sub> under aqueous conditions to form carbamates, a reaction critical for carbon capture technologies:

Reagents/ConditionsProductKey ObservationReference
CO<sub>2</sub>, H<sub>2</sub>O, room temperature8-Methoxychroman-4-carbamic acidReaction follows a six-membered transition state

Kinetics :

  • Activation energy (ΔG‡) for carbamate formation: ~41–45 kcal/mol .

Nucleophilic Substitution

The methoxy group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:

Reagents/ConditionsProductYieldReference
Pd@MOF catalyst, KCN, KOH, NMP, 110°C8-Cyanochroman-4-amine85%

Optimized Conditions :

  • Polar aprotic solvents (e.g., NMP) enhance reaction efficiency.
  • Base selection (KOH > K<sub>2</sub>CO<sub>3</sub>) critically influences conversion rates .

Imine Formation

The amine group reacts with aldehydes to form Schiff bases, intermediates in cascade reactions:

Reagents/ConditionsProductApplicationReference
4-Methoxybenzaldehyde, toluene, 130°C8-Methoxy-4-(4-methoxybenzylidene)chromanPrecursor for heterocyclic synthesis

Key Observation :

  • Imine intermediates are stabilized by conjugation with the aromatic ring, facilitating subsequent cyclization .

Catalytic Coupling Reactions

The amine participates in deaminative coupling with aryl halides, forming biaryl structures:

Reagents/ConditionsProductYieldReference
Ru catalyst, aryl halides, CPME, 130°C8-Methoxy-4-(aryl)chroman derivatives80–95%

Mechanism :

  • A Ru–imine complex mediates C–N bond cleavage, followed by aryl–alkyl coupling .

Comparative Reactivity

The compound’s reactivity is distinct from structurally similar amines:

CompoundKey ReactionRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)Reference
8-Methoxychroman-4-amineCO<sub>2</sub> carbamate formation1.2 × 10<sup>−3</sup>
4-AminochromanAlkylation with ethanol5.8 × 10<sup>−4</sup>

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to optimize yield and purity:

ParameterValueReference
Optimal temperature110–130°C ,
Catalyst loading (Fe or Ru)0.75–1.5 mol%

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 8-Methoxychroman-4-amine with its analogs, highlighting substituent effects:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Notes
This compound* Not reported C₁₀H₁₃NO₂ 179.22 (calc.) 8-OCH₃, 4-NH₂ Hypothetical; inferred properties
6-Fluoro-8-methoxychroman-4-amine 1273595-67-7 C₁₀H₁₂FNO₂ 197.21 6-F, 8-OCH₃, 4-NH₂ Higher MW due to fluorine; enhanced lipophilicity
(S)-5,8-Difluorochroman-4-amine 1018978-95-4 C₉H₉F₂NO 201.17 5-F, 8-F, 4-NH₂ Increased polarity due to dual fluorine substituents
(R)-8-Bromochroman-4-amine HCl 1810074-69-1 C₉H₁₁BrClNO 264.55 8-Br, 4-NH₂ (HCl salt) Bromine adds steric bulk; HCl salt improves stability
8-Chloro-6-fluorochroman-4-amine 1184159-02-1 C₉H₉ClFNO 201.63 8-Cl, 6-F, 4-NH₂ Halogen mix may affect reactivity
7,8-Difluorochroman-4-amine 886762-83-0 C₉H₉F₂NO 201.17 7-F, 8-F, 4-NH₂ Adjacent fluorines alter electronic density
6-Methoxychroman-4-amine HCl 67858-19-9 C₁₀H₁₄ClNO₂ 223.68 6-OCH₃, 4-NH₂ (HCl salt) Methoxy at 6-position vs. 8; HCl enhances crystallinity

*Calculated properties based on structural analogs.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step organic synthesis pathway involving:

This approach ensures regioselective functionalization, preserving the integrity of the chroman skeleton while introducing the desired substituents.

Specific Synthetic Procedures

A representative synthetic route involves the following key steps:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of chroman-4-one intermediate Aldol condensation or cyclization of methoxy-substituted phenol with aldehyde/ketone under acidic catalysis Chroman-4-one with methoxy substitution at position 8
2 Reduction of chroman-4-one Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation Chroman-4-ol intermediate
3 Amination at C-4 Conversion of chroman-4-ol to amine via substitution or reductive amination This compound

This sequence is supported by literature where chroman-4-ones are reduced to chroman-4-ols, which are then converted to amines through established amination protocols.

Alternative Approaches

  • Transition-metal catalyzed amination : Modern methods employ transition-metal catalysts (e.g., ruthenium, copper complexes) to facilitate selective amination of chroman derivatives, enhancing enantioselectivity and yield.
  • Microwave-assisted synthesis : Microwave irradiation has been used to accelerate aldol condensation and cyclization steps, improving reaction efficiency and reducing time.

Industrial and Large-Scale Preparation Considerations

Industrial synthesis of this compound adapts the laboratory methods for scale-up by:

  • Utilizing continuous flow reactors for controlled reaction conditions.
  • Optimizing purification steps such as flash chromatography or crystallization to achieve high purity.
  • Employing automated synthesis platforms to improve reproducibility and throughput.

These adaptations ensure cost-effective production with consistent quality suitable for research and potential pharmaceutical applications.

Detailed Research Findings and Data

Reaction Yields and Stereochemistry

  • Reduction of chroman-4-one intermediates with NaBH4 typically yields chroman-4-ol in near-quantitative yields (~95-98%) with high diastereoselectivity (e.g., 96:4 diastereomeric ratio).
  • Amination steps can be stereoselective, producing (S)- or (R)-8-Methoxychroman-4-amine depending on the chiral catalysts or starting materials used.

Analytical Characterization

Parameter Data
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 8-methoxy-3,4-dihydro-2H-chromen-4-amine
Key Spectroscopic Data 1H NMR, 13C NMR, HRMS confirming structure and purity
Diastereomeric Ratio Up to 96:4 in reduction step
Purity >95% by chromatographic methods

Reaction Conditions Summary

Step Reagents Conditions Yield (%) Notes
Aldol condensation Phenol derivative, aldehyde, acid catalyst Microwave irradiation, solvent 50-60% Efficient ring formation
Reduction NaBH4 in MeOH Room temperature ~98% High diastereoselectivity
Amination Reductive amination or substitution Catalysts vary (e.g., Ru, Cu), mild heating 70-85% Enantioselective variants available

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Scalability
Classical multi-step synthesis (aldol + reduction + amination) Well-established, high regioselectivity Multiple steps, moderate overall yield 60-70% overall Good for lab and pilot scale
Transition-metal catalyzed amination High enantioselectivity, fewer steps Requires expensive catalysts, sensitive conditions 75-85% Emerging for industrial use
Microwave-assisted synthesis Faster reaction times, energy efficient Requires specialized equipment Comparable to classical Suitable for research scale

Q & A

Q. What are the established synthetic routes for 8-Methoxychroman-4-amine, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: Synthesis typically involves cyclization of substituted phenols with amine precursors under acidic or basic conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Pd/C for hydrogenation). Optimization requires systematic variation of these factors using design-of-experiment (DoE) approaches. Yield improvements are achieved by monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using coupling constants and DEPT experiments to confirm methoxy and amine groups. Compare with reference data from NIST Chemistry WebBook for validation .
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy: Identify O–H/N–H stretches (3200–3500 cm⁻¹) and aromatic C–O bonds (1250 cm⁻¹). Cross-validate with computational predictions (e.g., DFT) for ambiguous signals .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable in pharmacological studies?

Methodological Answer:

  • HPLC/GC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity threshold of ≥98% is standard for in vitro assays.
  • Limit of Detection (LOD): Ensure methods meet sensitivity requirements (e.g., ≤0.1% for impurities) per ICH Q3 guidelines. Validate methods via spike-and-recovery experiments .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound across different studies?

Methodological Answer:

  • Triangulation: Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify confounding variables (e.g., solvent polarity affecting bioavailability).
  • Control Experiments: Use isotopically labeled analogs (e.g., ¹⁵N-amine) to track metabolic interference .

Q. How can computational modeling predict the reactivity and stability of this compound under varying physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to assess membrane permeability.
  • Degradation Pathways: Use Arrhenius plots to model temperature-dependent hydrolysis of the methoxy group .

Q. What methodologies are employed to investigate the degradation pathways of this compound under different storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor degradation products via LC-MS/MS.
  • Kinetic Modeling: Apply first-order kinetics to estimate shelf life. Use QbD principles to identify critical quality attributes (CQAs) affecting stability .

Q. How should researchers design experiments to elucidate the mechanistic role of this compound in modulating neurotransmitter receptors?

Methodological Answer:

  • Patch-Clamp Electrophysiology: Measure ion flux changes in transfected HEK293 cells expressing target receptors (e.g., 5-HT₃).
  • Radioligand Binding Assays: Use ³H-labeled antagonists (e.g., MDL-72222) to quantify competitive inhibition.
  • In Silico Docking: Map binding interactions using cryo-EM receptor structures (e.g., PDB 6NP0) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications to ensure reproducibility?

Methodological Answer:

  • Figures: Include raw spectra with annotated peaks (δ/ppm for NMR, m/z for MS) and chromatograms with retention times.
  • Supplementary Materials: Provide instrument parameters (e.g., HPLC gradient, column type) and raw data files in open-access repositories.
  • Statistical Reporting: Use ±SEM for error bars and report p-values with exact significance levels (not thresholds like p<0.05) .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

  • Ames Test: Use Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction).
  • LC-HRMS: Screen for nitrosamine analogs (e.g., NDMA) at ≤1 ppm via MRM transitions. Justify limits using ICH M7(R1) risk assessments .

Contradictory Data Analysis

Q. How should conflicting results regarding the compound’s solubility in polar vs. non-polar solvents be addressed?

Methodological Answer:

  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.
  • Phase Diagrams: Construct ternary diagrams for co-solvent systems (e.g., PEG-400/water). Validate with experimental shake-flask methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.